molecular formula C19H15N3OS B14188583 5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-24-5

5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14188583
CAS No.: 917907-24-5
M. Wt: 333.4 g/mol
InChI Key: ARQKEYXUUKHMKX-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenoxyphenyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.

Scientific Research Applications

5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties

Properties

CAS No.

917907-24-5

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

5-methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H15N3OS/c1-13-11-24-19-17(13)18(20-12-21-19)22-15-9-5-6-10-16(15)23-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21,22)

InChI Key

ARQKEYXUUKHMKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

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